molecular formula C26H27N5O B11032446 3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine

3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine

Cat. No.: B11032446
M. Wt: 425.5 g/mol
InChI Key: BOGGVYXSTUCFNY-UHFFFAOYSA-N
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Description

3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine core, substituted with benzyl, methoxybenzyl, and phenyl groups

Preparation Methods

The synthesis of 3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine involves multiple steps, typically starting with the preparation of the core tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzyl, methoxybenzyl, and phenyl groups are then introduced through alkylation or substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine can be compared with other similar compounds, such as:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

3-benzyl-1-[(2-methoxyphenyl)methyl]-5-phenyl-2,4-dihydroimidazo[5,1-f][1,2,4]triazin-7-amine

InChI

InChI=1S/C26H27N5O/c1-32-24-15-9-8-14-22(24)17-30-19-29(16-20-10-4-2-5-11-20)18-23-25(28-26(27)31(23)30)21-12-6-3-7-13-21/h2-15H,16-19H2,1H3,(H2,27,28)

InChI Key

BOGGVYXSTUCFNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CN(CC3=C(N=C(N32)N)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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